molecular formula C11H7N3 B1627401 [3,4'-Bipyridine]-5-carbonitrile CAS No. 91618-20-1

[3,4'-Bipyridine]-5-carbonitrile

Cat. No.: B1627401
CAS No.: 91618-20-1
M. Wt: 181.19 g/mol
InChI Key: MKAWYORPNLOIRQ-UHFFFAOYSA-N
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Description

[3,4’-Bipyridine]-5-carbonitrile is a heterocyclic organic compound composed of two pyridine rings connected at the 3 and 4 positions, with a cyano group (-CN) attached to the 5 position of one of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4’-Bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where 3-bromopyridine and 4-cyanopyridine are used as starting materials. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of [3,4’-Bipyridine]-5-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process, including crystallization and chromatography, is crucial to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[3,4’-Bipyridine]-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[3,4’-Bipyridine]-5-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [3,4’-Bipyridine]-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyano group and the bipyridine structure play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bipyridine
  • 4,4’-Bipyridine
  • 3,3’-Bipyridine
  • 2,3’-Bipyridine
  • 2,4’-Bipyridine

Uniqueness

[3,4’-Bipyridine]-5-carbonitrile is unique due to the presence of the cyano group at the 5 position, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

5-pyridin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAWYORPNLOIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560008
Record name [3,4'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91618-20-1
Record name [3,4'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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